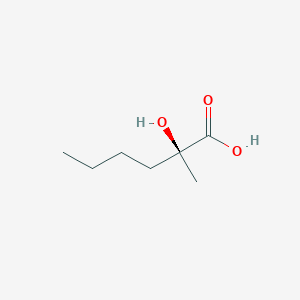
(s)-Butyl-lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Butyl-lactate, also known as (S)-2-Hydroxybutanoic acid butyl ester, is an organic compound belonging to the class of esters. It is derived from butanol and lactic acid. This compound is known for its pleasant fruity odor and is commonly used as a flavoring agent and solvent in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Butyl-lactate can be synthesized through the esterification of (S)-lactic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reaction mixture is continuously fed into a reactor where it undergoes esterification. The product is then separated and purified through distillation. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Butyl-lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (S)-lactic acid and butanol.
Oxidation: It can be oxidized to produce butyric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to butanol and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: (S)-Lactic acid and butanol.
Oxidation: Butyric acid and other carboxylic acids.
Reduction: Butanol and other alcohols.
Scientific Research Applications
(S)-Butyl-lactate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a chiral building block for the synthesis of other compounds.
Biology: Employed in the study of metabolic pathways involving lactic acid and its derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a bio-compatible solvent.
Industry: Utilized in the production of biodegradable plastics, flavorings, and fragrances.
Mechanism of Action
The mechanism of action of (S)-Butyl-lactate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: In biological systems, this compound can be hydrolyzed by esterases to produce (S)-lactic acid and butanol, which are further metabolized.
Solvent Properties: Its solvent properties facilitate the dissolution and transport of hydrophobic compounds in various applications.
Comparison with Similar Compounds
®-Butyl-lactate: The enantiomer of (S)-Butyl-lactate with similar properties but different optical activity.
Ethyl-lactate: Another ester of lactic acid with ethanol, used as a solvent and in biodegradable plastics.
Methyl-lactate: An ester of lactic acid with methanol, used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chiral environments. Its pleasant odor and solvent properties make it particularly valuable in the flavor and fragrance industry.
Properties
CAS No. |
70954-69-7 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/t7-/m0/s1 |
InChI Key |
HNQAXDPWMQIKEE-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@@](C)(C(=O)O)O |
Canonical SMILES |
CCCCC(C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
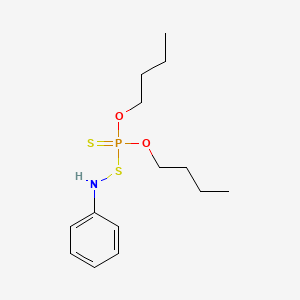
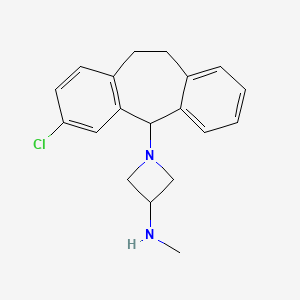
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
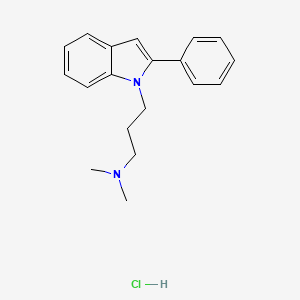
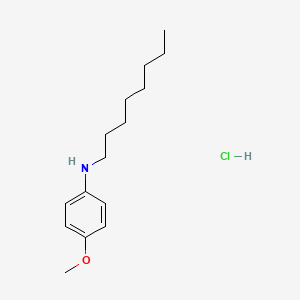

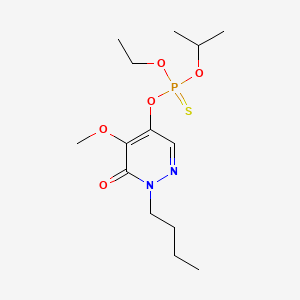
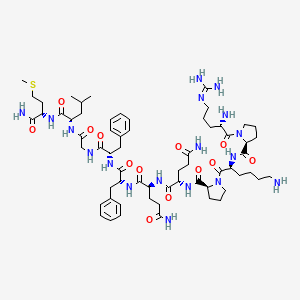
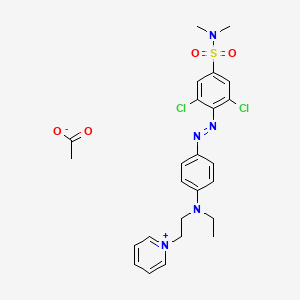
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
